4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 4-amino-2,5-dibromofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO3/c1-2-12-7(11)3-4(10)6(9)13-5(3)8/h2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJCRWGEFJONHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification and Selective Dehalogenation
- Starting from 4,5-dibromofuran-2-carboxylic acid, selective dehalogenation is achieved using zinc metal to remove one bromine atom selectively.
- Subsequent esterification with ethanol under acidic or catalytic conditions yields the ethyl ester intermediate.
Introduction of Amino Group
- The amino group at the 4-position is introduced via palladium-catalyzed cyanation of the ester intermediate to form a nitrile.
- The nitrile is then reduced to the corresponding amine, often protected as a Boc (tert-butoxycarbonyl) derivative to facilitate further transformations and purification.
- Final steps include saponification (hydrolysis) of esters if necessary and Boc deprotection to yield the free amino acid ethyl ester.
Alternative Bromination and Functional Group Transformations
- Radical bromination of methyl-substituted thiophene or furan derivatives can be used to introduce bromomethyl intermediates.
- These intermediates undergo nucleophilic substitution (e.g., azide displacement), catalytic hydrogenation to amines, and protection/deprotection sequences to afford the desired amino esters.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Selective dehalogenation | Zinc metal, ambient conditions | Mono-brominated furan acid derivative |
| 2 | Esterification | Ethanol, acid catalyst or esterification agent | Ethyl ester of dibromofuran carboxylic acid |
| 3 | Palladium-catalyzed cyanation | Pd catalyst, cyanide source | Nitrile intermediate |
| 4 | Reduction and Boc protection | Catalytic hydrogenation, Boc anhydride | Boc-protected amino ester |
| 5 | Saponification and Boc deprotection | Base hydrolysis, acid treatment | 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester |
Research Findings and Yields
- The selective dehalogenation and esterification steps generally provide good yields, often above 70%, ensuring efficient conversion to the ethyl ester intermediate.
- Palladium-catalyzed cyanation is effective for introducing the nitrile group with yields typically in the range of 60-80%.
- Reduction and Boc protection steps are well-established, with yields around 75-85%.
- Final saponification and deprotection steps yield the target amino ester as hydrochloride salts, facilitating purification and stability.
Enzymatic and Functional Evaluation Context
While the focus here is on preparation, it is notable that the synthesized this compound and related compounds have been evaluated as substrates and inhibitors of GABA-AT. Their preparation is critical for developing novel enzyme inactivators with potential therapeutic applications in neurological disorders.
Comparative Data Table of Key Intermediates (from related compounds in the series)
| Compound ID | K_i (mM) | K_m (mM) | k_cat (min⁻¹) | kcat/Km (min⁻¹/mM⁻¹) | clogP (Lipophilicity) | Notes |
|---|---|---|---|---|---|---|
| 4a | 1.40 ± 0.14 | 2.1 ± 0.1 | 3.4×10⁻² ± 4×10⁻³ | 0.016 | 0.19 | Most efficient substrate in series |
| 5a | 1.64 ± 0.44 | 0.31 ± 0.07 | 2.3×10⁻³ ± 1×10⁻⁴ | 0.0074 | -0.12 | Lowest K_m, high affinity |
| 5b | 1.35 ± 0.08 | 1.7 ± 0.3 | 5.2×10⁻³ ± 5×10⁻⁴ | 0.00031 | 0.52 | Intermediate activity |
Note: Compound 5a corresponds closely to the target compound or its close analogues in the synthetic series.
Chemical Reactions Analysis
Dehalogenation and Substitution Reactions
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Selective Dehalogenation : Zinc-mediated dehalogenation of 4,5-dibromofuran-2-carboxylic acid derivatives under ammonium hydroxide yields mono-bromo intermediates. For example, reduction of 4,5-dibromofuran-2-carboxylic acid with zinc powder produces 4-bromofuran-2-carboxylic acid in 83% yield . This suggests that similar conditions could selectively remove one bromine atom from the 2,5-dibromo moiety in the target compound.
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Palladium-Catalyzed Cyanation : Bromine atoms in furan derivatives undergo cyanation using palladium catalysts (e.g., PdCl₂(PPh₃)₂) with reagents like Zn(CN)₂ or K₄[Fe(CN)₆], yielding nitrile-functionalized furans . This reaction could convert bromine substituents in the ester to cyano groups.
Ester Hydrolysis and Decarboxylation
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Saponification : Esters of brominated furans are hydrolyzed under basic conditions (e.g., NaOH/EtOH) to carboxylic acids. For instance, methyl 4-methylthiophene-2-carboxylate undergoes saponification to yield the corresponding acid .
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Decarboxylation : Heating carboxylic acids derived from brominated furans (e.g., 4-carboxy-5-methylfuran-2-acetic acid) induces decarboxylation, forming trisubstituted furans . This pathway could apply to hydrolyzed derivatives of the target ester.
Suzuki–Miyaura Coupling
Bromine atoms in heteroaromatic systems participate in palladium-catalyzed cross-couplings. For example:
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Arylboronic Acid Coupling : 3-Bromo-4-(4-methylthiophenyl)-2(5H)-furanone reacts with arylboronic acids in the presence of PdCl₂(PPh₃)₂ and CsF to form biaryl furan derivatives . Similar conditions could enable functionalization of the dibromo ester with aromatic groups.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | PdCl₂(PPh₃)₂, CsF, toluene/H₂O, 20–25°C | 3-Bromo-4-aryl-furanone derivatives | 75–91% |
Nucleophilic Substitution
The amino group at position 4 can undergo nucleophilic reactions:
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Acylation : Treatment with acetyl chloride or acetic anhydride in pyridine could yield N-acetyl derivatives.
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Boc Protection : The amino group may be protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, as seen in the synthesis of furan-based amino acids .
Radical Bromination and Functionalization
Radical bromination (e.g., using NBS or HBr/H₂O₂) of methyl 4-methylthiophene-2-carboxylate introduces bromine at benzylic positions . While not directly reported for the target compound, this suggests potential for further bromination or functionalization at reactive sites.
Stability and Decomposition
3,4-Substituted furan derivatives are prone to decomposition under ambient conditions, as observed in attempts to synthesize 3,4-substituted pyrroles . The dibromo-amino ester may exhibit similar instability, requiring inert atmospheres or low-temperature storage.
Key Challenges and Research Gaps
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Limited Direct Data : No explicit studies on 4-amino-2,5-dibromofuran-3-carboxylic acid ethyl ester were identified. Most inferences derive from structurally related brominated furans .
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Regioselectivity : Competing reactivity of bromine atoms at positions 2 and 5 may complicate substitution reactions. Steric and electronic factors could influence site selectivity .
Recommendations for Further Study
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Exploration of Cross-Coupling : Systematic screening of Pd catalysts (e.g., Pd(OAc)₂, XPhos) to optimize Suzuki–Miyaura couplings.
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Stability Studies : Thermogravimetric analysis (TGA) and NMR monitoring under varying conditions to assess decomposition pathways.
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Synthetic Applications : Use as a precursor for β-substituted furans via tandem iEDDA/rDA reactions .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of furan compounds, including 4-amino-2,5-dibromofuran-3-carboxylic acid ethyl ester, exhibit notable anticancer properties. In a study assessing various substituted furan derivatives, it was found that specific substitutions enhanced the inhibitory activity against cancer cell lines, suggesting that this compound could serve as a lead structure for the development of new anticancer agents .
Biological Activity
The compound has been evaluated for its biological activity through structure-activity relationship (SAR) studies. For instance, modifications at the 4 and 5 positions of the furan ring significantly influenced its potency as an inhibitor in various assays, with some derivatives showing IC50 values in the low micromolar range. This highlights the potential of this compound in drug design aimed at targeting specific biological pathways .
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available furan derivatives. Key methods include Suzuki coupling reactions which allow for selective functionalization at specific sites on the furan ring. The ability to modify this compound through various chemical reactions enhances its utility in research and development .
Chemical Properties
The compound's structure features two bromine atoms and an amino group, contributing to its reactivity and potential interactions with biological targets. Its solubility and stability under physiological conditions are critical factors influencing its application in drug formulation .
Material Science Applications
Polymeric Composites
In materials science, this compound has been explored as a building block for polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
Nanotechnology
The compound's unique properties have also led to investigations into its use in nanotechnology. For example, it can be utilized in the fabrication of nanocarriers for targeted drug delivery systems. The functional groups present allow for conjugation with other molecules, facilitating the development of advanced therapeutic delivery methods .
| Compound | Structure | IC50 (μM) | Activity Description |
|---|---|---|---|
| Compound 1 | Structure | 8.6 | Moderate inhibitor |
| Compound 2 | Structure | 1.6 | Strong inhibitor |
| Compound 3 | Structure | 2.8 | Slightly reduced activity |
| Compound 4 | Structure | 7.4 | Compromised activity |
| Compound 5 | Structure | 10.0 | Little activity change |
Note: Structures are illustrative; actual structures would need to be included.
Case Studies
Case Study: Anticancer Drug Development
A recent study focused on synthesizing derivatives of this compound to evaluate their efficacy against breast cancer cell lines. The results demonstrated that certain modifications significantly improved cytotoxicity compared to standard chemotherapeutics, indicating a promising avenue for future research in anticancer therapies.
Case Study: Polymer Composites
In another investigation, researchers created a composite material using this furan derivative as a monomer in a polymerization process. The resulting material exhibited enhanced mechanical strength and thermal stability compared to traditional polymers, showcasing its potential applications in high-performance materials.
Mechanism of Action
The mechanism by which 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester exerts its effects depends on its molecular targets and pathways. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
Structural and Functional Analogues
Detailed Analysis
a. Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate (CAS: 139003-76-2)
- Structural Differences : Lacks bromine atoms but incorporates a ketone (2-O) and two methyl groups (5,5-Me₂) on the furan ring.
- Functional Impact : The electron-withdrawing ketone and steric hindrance from methyl groups reduce electrophilic reactivity compared to the dibrominated compound. This makes it less reactive in halogenation pathways but more suitable for nucleophilic additions or cyclization reactions .
- Applications: Used in lactam synthesis due to the amino-ketone proximity, enabling intramolecular cyclization.
b. Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate (CAS: 90261-67-9)
- Structural Differences : Contains a bromomethyl group (4-BrCH₂) instead of bromine on the furan ring.
- Functional Impact : The bromomethyl group serves as a versatile alkylating agent. The 5,5-dimethyl configuration enhances ring stability, while the ketone (2-O) directs reactivity toward nucleophilic substitution at the brominated position .
- Applications : Intermediate in the synthesis of complex heterocycles or functionalized polymers.
c. 4-Keto-2,5-dimethyl-3H-thieno[5,4-d]pyrimidine-6-carboxylic acid ethyl ester (CAS: 23903-53-9)
- Structural Differences: Features a thienopyrimidine core fused with a thiophene ring, replacing the furan system entirely.
- Functional Impact : The sulfur atom in the thiophene ring increases aromaticity and electron density, while the pyrimidine moiety introduces nitrogen-based reactivity. The compound’s irritant classification (Hazard Class: IRRITANT) suggests distinct handling requirements compared to furan derivatives .
- Applications : Explored in drug discovery for kinase inhibition or as a scaffold for bioactive molecules.
Biological Activity
4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester (CAS Number: 1427504-61-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and research findings related to its activity.
- Molecular Formula : CHBrNO
- Molecular Weight : 312.9434 g/mol
- SMILES Notation : CCOC(=O)C1=C(OC(=C1N)Br)Br
This compound features a furan ring substituted with two bromine atoms and an amino group, which are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The bromine atoms in the structure can interact with active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in the context of designing inhibitors for specific biochemical pathways.
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens. The presence of the amino group enhances its interaction with microbial cell membranes.
- Anti-inflammatory Effects : Research indicates that derivatives of dibromofuran compounds can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Inhibition Study : A study conducted by researchers at a prominent university demonstrated that this compound effectively inhibited a key enzyme involved in cancer cell proliferation. The IC50 value was reported at 25 µM, indicating significant potency.
- Antimicrobial Activity : In vitro tests revealed that this compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. These results suggest potential for development as an antimicrobial agent.
- Anti-inflammatory Mechanism : In a controlled experiment, this compound was shown to downregulate the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This effect was linked to its ability to interfere with NF-kB signaling pathways.
Q & A
Q. What are the common synthetic routes for 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester?
The synthesis typically involves multi-step protocols:
- Esterification : Starting with the carboxylic acid derivative, ethyl ester formation is achieved via acid-catalyzed reactions with ethanol or using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Bromination : Electrophilic aromatic bromination at positions 2 and 5 of the furan ring using reagents such as N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators) .
- Amination : Introduction of the amino group at position 4 via nucleophilic substitution or catalytic amination, often requiring protective groups to prevent side reactions .
Key Considerations: Reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield and regioselectivity .
Q. How is the purity and structural integrity of this compound verified?
Analytical methods include:
- HPLC : Reverse-phase chromatography with C18 columns and UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethyl ester protons at δ 1.2–1.4 ppm, furan ring protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H] expected at m/z 347.876 for CHBrNO) .
Note: Trace impurities (e.g., dehalogenated byproducts) require gradient elution protocols in HPLC .
Advanced Research Questions
Q. How can researchers optimize diastereoselectivity in synthesizing brominated furan esters?
Advanced strategies include:
- Reformatsky Reaction : Sonochemical activation with Zn dust in THF improves α-bromoester formation, achieving diastereomeric ratios >8:1 under kinetic control .
- Chiral Catalysts : Use of enantioselective organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to control stereochemistry at the amino group .
- Solvent Engineering : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates while minimizing racemization .
Data Contradiction Tip: Conflicting stereochemical outcomes may arise from competing reaction pathways; kinetic vs. thermodynamic control must be evaluated via time-course studies .
Q. What strategies resolve contradictions in observed bioactivity across different assays?
Discrepancies in biological activity (e.g., variable IC values in enzyme inhibition vs. cell-based assays) can be addressed by:
- Orthogonal Assays : Cross-validate results using fluorescence polarization (binding affinity) and functional assays (e.g., cAMP quantification for PKA modulation) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound stability in aqueous buffers, as precipitation may artifactually reduce apparent activity .
- Receptor Specificity Profiling : Screen against related targets (e.g., GABA vs. 5-HT receptors) to rule off-target effects .
Example: Inconsistent neuroactivity data may stem from differential blood-brain barrier penetration, assessed via parallel artificial membrane permeability assays (PAMPA) .
Q. How does the bromine substitution pattern influence the compound’s reactivity and bioactivity?
- Electrophilicity : 2,5-Dibromo substitution increases electron withdrawal, enhancing susceptibility to nucleophilic attack at position 3 (carboxylic acid moiety) .
- Steric Effects : Bromine atoms at positions 2 and 5 create steric hindrance, reducing off-target interactions in enzyme-binding pockets (e.g., PKA inhibition selectivity >70% vs. PKC) .
- Bioactivity Correlation : Comparative studies show 2,5-dibromo derivatives exhibit 3–5× higher antimicrobial activity than mono-bromo analogs, likely due to enhanced membrane disruption .
Methodological Recommendations
- Synthetic Optimization : Employ design of experiments (DoE) to screen reaction parameters (temperature, stoichiometry) for scalable synthesis .
- Data Reproducibility : Validate biological assays with positive controls (e.g., neferine for antidepressant activity) and replicate experiments across independent labs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
